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molecular formula CH2O2.H3N<br>CH5NO2 B103936 Ammonium formate CAS No. 540-69-2

Ammonium formate

Cat. No. B103936
M. Wt: 63.056 g/mol
InChI Key: VZTDIZULWFCMLS-UHFFFAOYSA-N
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Patent
US08476253B2

Procedure details

The compound (74 mg, 0.106 mmol) obtained in Example 1j was dissolved in methylene chloride (1.5 mL), triethylamine (17 μL., 0.121 mmol) and pivaloyl chloride (13 μL, 0.105 mmol) were added under ice cooling, and the mixture was stirred at room temperature for 25 minutes. A solution of the compound (66 mg, 0.101 mmol) obtained in Example 92b in methylene chloride (1.5 mL) was added dropwise to the reaction mixture under ice cooling, and the mixture was stirred at room temperature for 2.5 days. The solvent was evaporated under reduced pressure, and the resulting residue was purified by NH silica gel column chromatography (ethyl acetate:methanol=100:0→40:1, v/v) and further by reverse phase preparative column chromatography (Waters; XTerra Prep MS C18 OBD, 5 μm, 30×100 mm) (acetonitrile:0.1% aqueous ammonium formate solution=60:40, v/v) to give the title compound (89 mg; yield, 66%) as a white solid.
Name
compound
Quantity
74 mg
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
solvent
Reaction Step One
Quantity
17 μL
Type
reactant
Reaction Step Two
Quantity
13 μL
Type
reactant
Reaction Step Two
Name
compound
Quantity
66 mg
Type
reactant
Reaction Step Three
Quantity
1.5 mL
Type
solvent
Reaction Step Three
Yield
0.1%
Yield
66%

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:49])([F:48])[C:3]1[CH:4]=[C:5]([CH:41]=[C:42]([C:44]([F:47])([F:46])[F:45])[CH:43]=1)[C:6]([N:8]1[CH2:12][C@@:11]([CH2:20][CH2:21][N:22]2[CH2:27][CH2:26][C:25]3([C:35]4[C:30](=[CH:31][CH:32]=[CH:33][CH:34]=4)[CH2:29][C@@H:28]3[O:36][CH2:37][C:38]([OH:40])=[O:39])[CH2:24][CH2:23]2)([C:13]2[CH:18]=[CH:17][C:16]([F:19])=[CH:15][CH:14]=2)[O:10][CH2:9]1)=[O:7].C(N(CC)CC)C.C(Cl)(=O)C(C)(C)C.[C:64]1([C:106]2[CH:111]=[CH:110][CH:109]=[CH:108][CH:107]=2)[CH:69]=[CH:68][CH:67]=[CH:66][C:65]=1[NH:70][C:71](=[O:105])[O:72][CH:73]1[CH2:78][CH2:77][N:76]([CH2:79][CH2:80][N:81]([CH3:104])[C:82](=[O:103])[CH2:83][CH2:84][CH2:85][CH2:86][CH2:87][NH:88][C:89]2[CH:94]=[CH:93][C:92]([C:95]([N:97]3[CH2:102][CH2:101][NH:100][CH2:99][CH2:98]3)=[O:96])=[CH:91][CH:90]=2)[CH2:75][CH2:74]1>C(Cl)Cl>[CH:38]([O-:40])=[O:39].[NH4+:8].[C:64]1([C:106]2[CH:111]=[CH:110][CH:109]=[CH:108][CH:107]=2)[CH:69]=[CH:68][CH:67]=[CH:66][C:65]=1[NH:70][C:71](=[O:105])[O:72][CH:73]1[CH2:74][CH2:75][N:76]([CH2:79][CH2:80][N:81]([C:82](=[O:103])[CH2:83][CH2:84][CH2:85][CH2:86][CH2:87][NH:88][C:89]2[CH:94]=[CH:93][C:92]([C:95]([N:97]3[CH2:98][CH2:99][N:100]([C:38](=[O:39])[CH2:37][O:36][C@@H:28]4[C:25]5([CH2:26][CH2:27][N:22]([CH2:21][CH2:20][C@:11]6([C:13]7[CH:18]=[CH:17][C:16]([F:19])=[CH:15][CH:14]=7)[O:10][CH2:9][N:8]([C:6](=[O:7])[C:5]7[CH:41]=[C:42]([C:44]([F:45])([F:46])[F:47])[CH:43]=[C:3]([C:2]([F:49])([F:1])[F:48])[CH:4]=7)[CH2:12]6)[CH2:23][CH2:24]5)[C:35]5[C:30](=[CH:31][CH:32]=[CH:33][CH:34]=5)[CH2:29]4)[CH2:101][CH2:102]3)=[O:96])=[CH:91][CH:90]=2)[CH3:104])[CH2:77][CH2:78]1 |f:5.6|

Inputs

Step One
Name
compound
Quantity
74 mg
Type
reactant
Smiles
FC(C=1C=C(C(=O)N2CO[C@@](C2)(C2=CC=C(C=C2)F)CCN2CCC3(CC2)[C@H](CC2=CC=CC=C23)OCC(=O)O)C=C(C1)C(F)(F)F)(F)F
Name
Quantity
1.5 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
17 μL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
13 μL
Type
reactant
Smiles
C(C(C)(C)C)(=O)Cl
Step Three
Name
compound
Quantity
66 mg
Type
reactant
Smiles
C1(=C(C=CC=C1)NC(OC1CCN(CC1)CCN(C(CCCCCNC1=CC=C(C=C1)C(=O)N1CCNCC1)=O)C)=O)C1=CC=CC=C1
Name
Quantity
1.5 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 25 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred at room temperature for 2.5 days
Duration
2.5 d
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the resulting residue was purified by NH silica gel column chromatography (ethyl acetate:methanol=100:0→40:1, v/v) and further by reverse phase preparative column chromatography (Waters; XTerra Prep MS C18 OBD, 5 μm, 30×100 mm) (acetonitrile

Outcomes

Product
Details
Reaction Time
25 min
Name
Type
product
Smiles
C(=O)[O-].[NH4+]
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 0.1%
Name
Type
product
Smiles
C1(=C(C=CC=C1)NC(OC1CCN(CC1)CCN(C)C(CCCCCNC1=CC=C(C=C1)C(=O)N1CCN(CC1)C(CO[C@H]1CC2=CC=CC=C2C12CCN(CC2)CC[C@]2(CN(CO2)C(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)=O)C2=CC=C(C=C2)F)=O)=O)=O)C2=CC=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 89 mg
YIELD: PERCENTYIELD 66%
YIELD: CALCULATEDPERCENTYIELD 126.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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